![molecular formula C12H22O B14604172 1-[(Prop-2-yn-1-yl)oxy]nonane CAS No. 57975-89-0](/img/structure/B14604172.png)
1-[(Prop-2-yn-1-yl)oxy]nonane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Nonyloxy-1-propyne is an organic compound characterized by the presence of a nonyl group attached to an oxygen atom, which is further connected to a propyne group. This compound falls under the category of alkynes due to the presence of a carbon-carbon triple bond. Alkynes are known for their unique chemical properties and reactivity, making them valuable in various chemical syntheses and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Nonyloxy-1-propyne can be synthesized through the Williamson Ether Synthesis, which involves the reaction of a nonyl halide with propargyl alcohol in the presence of a strong base such as sodium hydride (NaH) or potassium hydride (KH). The reaction proceeds via an S_N2 mechanism, where the alkoxide ion formed from propargyl alcohol attacks the nonyl halide, resulting in the formation of the ether linkage .
Industrial Production Methods
Industrial production of 3-nonyloxy-1-propyne typically involves large-scale Williamson Ether Synthesis. The process is optimized for high yield and purity by carefully controlling reaction conditions such as temperature, solvent choice, and the concentration of reactants. Common solvents used include ethanol or dimethyl sulfoxide (DMSO), which facilitate the reaction by dissolving both the alkoxide and the nonyl halide .
Analyse Chemischer Reaktionen
Types of Reactions
3-Nonyloxy-1-propyne undergoes various chemical reactions, including:
Oxidation Reactions: The compound can be oxidized using reagents such as potassium permanganate (KMnO_4) or ozone (O_3), resulting in the cleavage of the triple bond and formation of carboxylic acids.
Substitution Reactions: The nonyl group can undergo substitution reactions, particularly nucleophilic substitutions, where the ether linkage remains intact.
Common Reagents and Conditions
Addition Reactions: Typically carried out in the presence of halogens or hydrogen halides at room temperature.
Oxidation Reactions: Conducted using strong oxidizing agents like KMnO_4 or O_3 under controlled conditions to prevent over-oxidation.
Substitution Reactions: Often involve nucleophiles such as sodium alkoxides or amines in polar aprotic solvents.
Major Products
Addition Reactions: Formation of dihalides or haloalkenes.
Oxidation Reactions: Formation of carboxylic acids.
Substitution Reactions: Formation of substituted ethers or amines.
Wissenschaftliche Forschungsanwendungen
3-Nonyloxy-1-propyne has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Wirkmechanismus
The mechanism of action of 3-nonyloxy-1-propyne primarily involves its reactivity at the triple bond. The compound can undergo addition reactions, where the π-bond electrons are used to form new σ-bonds with electrophiles. This reactivity is exploited in various chemical transformations, including the formation of new carbon-carbon and carbon-heteroatom bonds . The molecular targets and pathways involved depend on the specific reactions and conditions employed.
Vergleich Mit ähnlichen Verbindungen
3-Nonyloxy-1-propyne can be compared with other alkynes and ethers:
Similar Compounds: Propyne, 1-butyne, and 1-hexyne are similar alkynes that also contain a carbon-carbon triple bond.
Uniqueness: The presence of the nonyl group attached to the oxygen atom distinguishes 3-nonyloxy-1-propyne from other simple alkynes.
Eigenschaften
CAS-Nummer |
57975-89-0 |
|---|---|
Molekularformel |
C12H22O |
Molekulargewicht |
182.30 g/mol |
IUPAC-Name |
1-prop-2-ynoxynonane |
InChI |
InChI=1S/C12H22O/c1-3-5-6-7-8-9-10-12-13-11-4-2/h2H,3,5-12H2,1H3 |
InChI-Schlüssel |
ZUOXVQNXAWIZSG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCOCC#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(3-Methylbut-2-en-1-yl)-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoline](/img/structure/B14604095.png)

![1-[2-(2,5-Dimethylphenyl)hexyl]-1H-imidazole](/img/structure/B14604100.png)
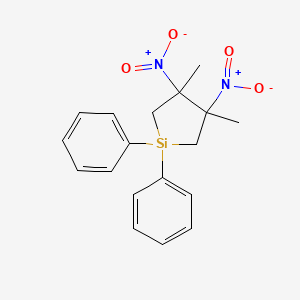
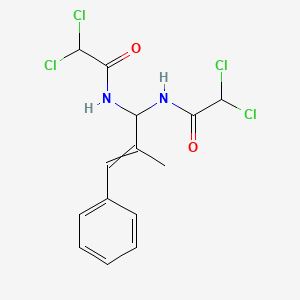
![3-Chloro-6-{[1-(2-methylprop-1-en-1-yl)naphthalen-2-yl]oxy}pyridazine](/img/structure/B14604133.png)
![4-[2-(4-Methylphenyl)hydrazinylidene]-5-phenyl-4H-pyrazol-3-amine](/img/structure/B14604141.png)
![11,11-Dimethylbicyclo[4.4.1]undecane](/img/structure/B14604142.png)
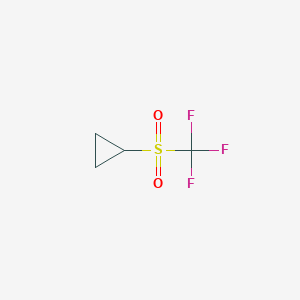
![n,n,n-Trimethyl-2-[(methylcarbamoyl)oxy]anilinium](/img/structure/B14604146.png)
![4-Methoxy-N-{2-[1-(1-methylpiperidin-2-yl)ethyl]phenyl}benzamide](/img/structure/B14604149.png)
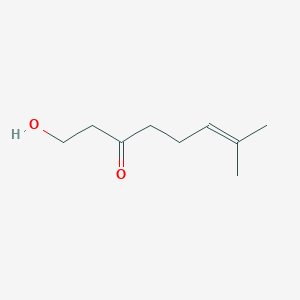
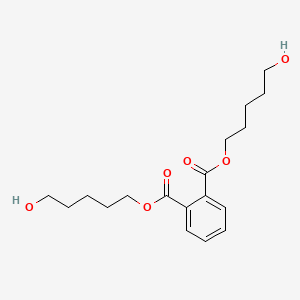
![4-[(Butylamino)methylidene]-2-chlorocyclohexa-2,5-dien-1-one](/img/structure/B14604166.png)
